molecular formula C10H17ClN4 B6646431 1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine

1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine

Cat. No. B6646431
M. Wt: 228.72 g/mol
InChI Key: RYEKLSWRBURRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine, also known as CPB-EBD, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of small molecule inhibitors and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine exerts its pharmacological effects by selectively targeting and inhibiting the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinases such as Aurora kinases and receptor tyrosine kinases like EGFR and HER2. 1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine has also been found to inhibit the activity of certain transcription factors like NF-kB and STAT3, which are involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine has been shown to have various biochemical and physiological effects on cells and tissues. It has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of Aurora kinases. 1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine has also been shown to inhibit the migration and invasion of cancer cells by suppressing the activity of EGFR and HER2. In addition, 1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine has been found to have anti-inflammatory and neuroprotective effects by inhibiting the activity of NF-kB and STAT3.

Advantages and Limitations for Lab Experiments

The advantages of using 1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine in lab experiments include its selectivity and potency in inhibiting specific enzymes and signaling pathways. 1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine has also been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, the limitations of using 1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine in lab experiments include its high cost and limited availability, which may hinder its widespread use in research.

Future Directions

There are several future directions for the research and development of 1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine. One direction is to explore its potential therapeutic applications in other diseases such as autoimmune disorders and infectious diseases. Another direction is to develop more potent and selective derivatives of 1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine that can overcome its limitations and improve its efficacy. Furthermore, the use of 1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.

Synthesis Methods

1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine can be synthesized using a multistep process that involves the reaction of 5-chloropyrimidine-2-carboxylic acid with 2-amino-3-ethyl-1-butanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with a reducing agent like sodium borohydride to obtain the final product.

Scientific Research Applications

1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in the pathogenesis of these diseases. 1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine has been found to be particularly effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo.

properties

IUPAC Name

1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN4/c1-3-10(12,4-2)7-15-9-13-5-8(11)6-14-9/h5-6H,3-4,7,12H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEKLSWRBURRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC1=NC=C(C=N1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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